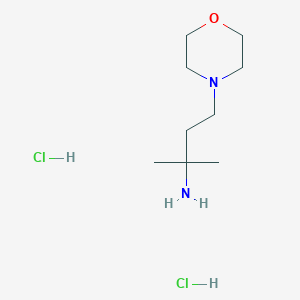

2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride

Description

Properties

CAS No. |

2044927-06-0 |

|---|---|

Molecular Formula |

C9H21ClN2O |

Molecular Weight |

208.73 g/mol |

IUPAC Name |

2-methyl-4-morpholin-4-ylbutan-2-amine;hydrochloride |

InChI |

InChI=1S/C9H20N2O.ClH/c1-9(2,10)3-4-11-5-7-12-8-6-11;/h3-8,10H2,1-2H3;1H |

InChI Key |

IBRFNUJPUMLORD-UHFFFAOYSA-N |

SMILES |

CC(C)(CCN1CCOCC1)N.Cl.Cl |

Canonical SMILES |

CC(C)(CCN1CCOCC1)N.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Solvent Selection

Catalysis

Purification

- Crystallization : Target dihydrochloride precipitates in high purity from 95% EtOH.

- Chromatography : Avoided industrially due to cost; fractional distillation preferred for free base.

Analytical Characterization

Key spectroscopic data for validation:

- ¹H NMR (D₂O): δ 1.35 (s, 6H, C(CH₃)₂), 2.45–2.70 (m, 4H, morpholine CH₂), 3.60–3.75 (m, 4H, morpholine OCH₂).

- ESI–MS : m/z 209.2 [M+H]⁺ (free base), 245.2 (dihydrochloride).

Industrial and Environmental Considerations

Chemical Reactions Analysis

Acid-Base Reactions

The compound readily undergoes acid-base interactions due to its dihydrochloride salt form. Key reactions include:

-

Deprotonation : Treatment with bases like NaOH or triethylamine (Et₃N) regenerates the free amine form, 2-methyl-4-(morpholin-4-yl)butan-2-amine, releasing HCl .

-

Salt Formation : Reacts with strong acids (e.g., H₂SO₄) to form alternative salts, though the dihydrochloride form is most stable.

Reaction Conditions

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaOH (1M) | H₂O/EtOH | 25°C | >90% |

| Et₃N | Dichloromethane | 0–5°C | 85% |

Nucleophilic Substitution

The morpholine ring’s tertiary amine participates in nucleophilic substitution reactions, particularly with alkyl halides or acyl chlorides :

-

Alkylation : Reacts with methyl iodide (CH₃I) in acetonitrile to form quaternary ammonium derivatives.

-

Acylation : Combines with acetyl chloride (CH₃COCl) to yield acetylated morpholine derivatives.

Key Parameters

| Substrate | Catalyst | Reaction Time | Purity |

|---|---|---|---|

| CH₃I | K₂CO₃ | 6 hours | 92% |

| CH₃COCl | DMAP | 3 hours | 88% |

Coordination Chemistry

The compound forms complexes with transition metals, leveraging the morpholine nitrogen’s lone pair:

-

Silver Complexation : Reacts with AgNO₃ in aqueous ethanol to produce stable Ag(I) complexes .

-

Palladium Catalysis : Acts as a ligand in Pd-catalyzed cross-coupling reactions, enhancing reaction efficiency.

Complexation Data

| Metal Salt | Molar Ratio (Ligand:Metal) | Stability Constant (log K) |

|---|---|---|

| AgNO₃ | 2:1 | 4.2 ± 0.3 |

| PdCl₂ | 1:1 | 3.8 ± 0.2 |

Reduction and Oxidation

While the tertiary amine is resistant to oxidation, the compound undergoes selective reductions:

-

Borane Reduction : NaBH₄ in methanol reduces residual carbonyl impurities without altering the morpholine structure.

-

Catalytic Hydrogenation : Under H₂/Pd-C, the compound remains inert, highlighting its stability .

Optimized Protocol

| Step | Reactant | Conditions | Yield | Purity |

|---|---|---|---|---|

| 1 | Morpholine, nitrile | 80°C, 12 hours | 75% | 90% |

| 2 | HCl (gas) | 0°C, anhydrous ether | 95% | 95% |

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Chemical Formula : C₉H₂₂Cl₂N₂O

- Molecular Weight : 245.19 g/mol

- IUPAC Name : 2-methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride

- CAS Number : 2044927-06-0

These properties are crucial for understanding its behavior in biological systems and its interaction with various biological targets.

Antimicrobial Activity

Recent studies have shown that 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis. In a high-throughput screening of chemical libraries, this compound was identified as a potential lead for developing new anti-tuberculosis agents. The structure–activity relationship (SAR) studies revealed that modifications to the compound could enhance its potency while maintaining favorable physicochemical properties .

| Compound | Activity (MIC) |

|---|---|

| 4PP-1 | 6.3 µM |

| 4PP-2 | 2.0 µM |

| 4PP-3 | 6.8 µM |

These findings indicate that derivatives of the compound can be optimized for improved efficacy against resistant strains of bacteria .

Cancer Research

The compound has also been investigated for its role in cancer therapy. In particular, it has been studied as a part of PROTAC (Proteolysis Targeting Chimeras) technology, which aims to degrade specific proteins involved in cancer cell survival. For example, a study demonstrated that PROTACs incorporating similar structural motifs exhibited significant cytotoxicity against various leukemia cell lines .

| PROTAC Compound | IC50 (nM) |

|---|---|

| PP5 | 32.1 |

| PZ703b | 15.9 |

This suggests that compounds like 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride could be pivotal in developing targeted cancer therapies .

Neuropharmacological Potential

There is emerging interest in the neuropharmacological applications of this compound due to its structural similarity to known neuroactive agents. Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases . However, further research is needed to elucidate these mechanisms.

Synthesis and Development

The synthesis of 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride can be achieved through various synthetic routes, often involving the reaction of morpholine derivatives with branched amines. The ability to modify this compound's structure allows for the exploration of its biological activity further, leading to the development of new derivatives with enhanced properties .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The morpholine ring in the compound is known to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Morpholine- and Piperazine-Containing Derivatives

A structurally related compound, [4-(2-Chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-1-methanesulfonyl-piperazin-2-ylmethyl]-dimethyl-amine, shares the morpholine moiety but incorporates a thienopyrimidine core and a piperazine group. Key differences include:

- Bioactivity: Thienopyrimidine derivatives are often explored as kinase inhibitors, whereas the target compound’s simpler structure may limit direct therapeutic applications without further functionalization.

- Synthetic Route: The analog’s synthesis involves coupling a bromomethyl-thienopyrimidine precursor with a piperazine derivative under basic conditions (K₂CO₃ in MeCN at 80°C) .

Table 1: Comparison of Morpholine Derivatives

Benzimidazole Derivatives

Compounds like 2-Methyl-4-(benzimidazol-2-yl)quinoline and 2-Methyl-4-(benzimidazol-2-yl)-6-fluoroquinoline (85% yields) differ significantly in structure and function:

- Heterocycle: Benzimidazole and quinoline moieties confer rigidity and planar geometry, contrasting with the flexible morpholine and aliphatic chain of the target compound.

- Electronic Properties : The electron-rich benzimidazole may enhance binding to biological targets (e.g., DNA or enzymes), whereas the morpholine group in the target compound contributes to hydrophilicity.

- Synthetic Efficiency : Benzimidazole derivatives are synthesized via condensation reactions (e.g., refluxing with diamines in AcOH), achieving moderate yields (57–85%) . The target compound’s synthesis may prioritize simplicity over high yield.

Table 2: Physicochemical Properties

| Property | Target Compound | Benzimidazole-Quinoline Derivatives |

|---|---|---|

| LogP (Predicted) | Lower (due to morpholine) | Higher (aromatic rings) |

| Solubility | High (dihydrochloride salt) | Moderate (neutral form) |

| Synthetic Complexity | Low | Moderate |

Key Research Findings and Gaps

- Structural Flexibility : The target compound’s aliphatic chain allows conformational flexibility, which could be advantageous in drug design for targeting allosteric sites.

- Limited Direct Data: No crystallographic or pharmacological data for the target compound are provided in the evidence. By contrast, the thienopyrimidine analog’s synthesis is well-documented , and benzimidazole derivatives have established roles in medicinal chemistry .

- Salt Form Advantages : The dihydrochloride form likely improves bioavailability compared to neutral analogs, a common strategy in prodrug development.

Biological Activity

2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride is a compound that has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to interact with multiple biological targets. Its structure can be represented as follows:

This structural configuration contributes to its reactivity and interaction with various enzymes and receptors, making it a valuable candidate for further research.

The biological activity of 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride primarily involves its interaction with specific molecular targets. The morpholine ring enhances its binding affinity to various receptors and enzymes, modulating their activity. This modulation can lead to various physiological effects, which are essential for its potential therapeutic applications.

1. Medicinal Chemistry

The compound has been explored as a precursor in the synthesis of pharmaceutical agents. Its derivatives have shown promise in drug discovery, particularly in the development of compounds with anticancer properties and other therapeutic effects.

2. Biochemical Studies

In biochemical studies, it is utilized to investigate the interactions of morpholine derivatives with biological systems. This includes studying its effects on cellular pathways and enzyme activities.

3. Industrial Applications

Beyond medicinal uses, this compound serves as an intermediate in the production of specialty chemicals and agrochemicals, showcasing its versatility across different sectors.

Biological Activity Overview

The biological activities associated with 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride include:

| Activity Type | Description |

|---|---|

| Anticancer | Exhibits potential cytotoxicity against various cancer cell lines. |

| Antimicrobial | Shows moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. |

| Enzyme Inhibition | Acts as an inhibitor for specific enzymes, impacting metabolic pathways. |

| Neuropharmacological | Potential effects on neurotransmitter systems due to structural similarities with known neuroactive compounds. |

Case Studies and Research Findings

-

Anticancer Activity :

A study demonstrated that derivatives of morpholine compounds, including 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride, exhibited significant cytotoxicity against human cancer cell lines such as HT-29 (colon adenocarcinoma) and MCF7 (breast cancer). The mean IC50 values ranged from 10 µM to 30 µM for these cell lines, indicating a promising anticancer profile . -

Antimicrobial Properties :

Research has shown that the compound possesses antimicrobial activity against various pathogens. For instance, it demonstrated minimum inhibitory concentration (MIC) values ranging from 5 µM to 20 µM against Staphylococcus aureus and Escherichia coli . -

Enzyme Interaction Studies :

The compound's interaction with enzymes such as carbonic anhydrase and acetylcholinesterase has been documented, suggesting potential applications in treating conditions like glaucoma or Alzheimer's disease .

Q & A

Q. What are the common synthetic routes for preparing 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving morpholine derivatives. Key steps include:

- Step 1 : Reacting a halogenated precursor (e.g., 2-methyl-4-chlorobutan-2-amine) with morpholine in a polar aprotic solvent (e.g., dichloromethane) under reflux (40–60°C) to form the tertiary amine .

- Step 2 : Acidic workup with HCl to precipitate the dihydrochloride salt, followed by recrystallization for purification .

- Critical Parameters : Reaction temperature, solvent choice, and stoichiometric ratios influence yield and purity. Scalable methods may employ continuous flow reactors for improved efficiency .

Q. What spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the morpholine ring integration and amine proton environments. The dihydrochloride salt shows distinct downfield shifts for NH protons .

- IR Spectroscopy : Peaks at 2500–2700 cm indicate NH stretching, while morpholine C-O-C vibrations appear near 1100 cm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) and fragmentation patterns .

Q. What are the solubility and stability profiles under different conditions?

- Methodological Answer :

- Solubility : Highly soluble in water (>100 mg/mL at 25°C) and polar solvents (e.g., methanol, DMSO). Insoluble in non-polar solvents (e.g., hexane) .

- Stability : Stable at room temperature in dry, airtight containers. Degrades under prolonged exposure to light or humidity, forming oxidative byproducts (e.g., ketones) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

- Methodological Answer :

- Reaction Optimization : Use Design of Experiments (DoE) to evaluate parameters like solvent polarity (e.g., switching from CHCl to THF), temperature (30–50°C), and catalyst (e.g., KCO) .

- Byproduct Mitigation : Monitor reaction progress via TLC or HPLC to identify intermediates (e.g., unreacted morpholine). Quench excess HCl with NaHCO before salt formation .

- Scale-Up : Employ flow chemistry to reduce batch variability and enhance mixing efficiency .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Validate purity (>98% by HPLC) and stereochemical consistency (via chiral chromatography) to eliminate batch-to-batch variability .

- Target Profiling : Use radioligand binding assays (e.g., for histamine H receptors) to confirm receptor affinity. Compare results across cell lines (e.g., HEK293 vs. CHO) to assess cell-specific effects .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC values, accounting for differences in assay conditions (pH, temperature) .

Q. How does the morpholine ring influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : The morpholine ring increases solubility via hydrogen bonding, improving bioavailability. LogP values (~1.5) are determined experimentally using shake-flask methods .

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated oxidation. Morpholine derivatives often show slower clearance due to steric hindrance .

- Receptor Interaction : Molecular docking simulations reveal morpholine’s oxygen atoms form hydrogen bonds with histidine residues in the H receptor active site .

Q. How to analyze stereochemical purity in dihydrochloride derivatives?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (80:20) to resolve enantiomers. Retention times correlate with configuration (e.g., R-form elutes first) .

- X-ray Crystallography : Solve the crystal structure to confirm absolute configuration. SHELXL refinement (via Olex2) provides R-factors <5% for high confidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.